1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Overview
Description
The compound “1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol” is a complex organic molecule. It contains an indene structure, which is a polycyclic hydrocarbon, with additional functional groups such as aminomethyl, dimethoxy, and a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Mannich reaction . This reaction is commonly used for introducing an aminoalkyl moiety by electrophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques allow for the determination of the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the aminomethyl group could participate in various reactions, including those involving substitution or deamination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure . Techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance could be used to analyze these properties .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol have been synthesized and evaluated for their antineoplastic properties. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives has demonstrated significant antineoplastic activity against a variety of cancer cell lines. These compounds were found to inhibit tubulin polymerization by binding at the colchicine site, suggesting their potential as cancer therapies (Pettit et al., 2003).
Boronate Ester Formation and Fluorescent Turn-on
Ortho-Aminomethylphenylboronic acids, which share a functional group with the compound , are utilized in the construction of receptors for carbohydrates and other compounds containing vicinal diols. These studies reveal how the presence of an o-aminomethyl group enhances affinity towards diols at neutral pH and modulates the emission properties of appended fluorophores upon diol binding. This understanding is critical for the design of carbohydrate sensors and fluorescent markers (Sun et al., 2019).
Receptor Response Modification
Modifications to the structure of sympathomimetic agents, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding various groups, significantly affect their activity. This differentiation of receptors responsive to modifications showcases the importance of structural changes in medicinal chemistry and drug design, highlighting the versatility and potential applications of compounds related to this compound in developing targeted therapies (Lands et al., 1967).
Solid-phase Synthesis and Bioactivity Testing
Solid-phase synthesis techniques have been employed to create oligonucleotide glycoconjugates bearing three different glycosyl groups, demonstrating the compound's utility in complex biochemical synthesis processes. These methodologies enable the development of sophisticated molecular structures with potential applications in drug delivery and diagnostic assays (Katajisto et al., 2004).
Antioxidant Activity of Methoxy- and Hydroxyl-substituted Compounds
Research on methoxy- and hydroxyl-substituted 2'-aminochalcones, which are structurally related to the target compound, has shown significant antioxidant activity. These findings suggest the potential of these compounds in developing treatments for oxidative stress-related diseases, further emphasizing the importance of chemical modifications in enhancing biological activity (Sulpizio et al., 2016).
Mechanism of Action
Target of Action
It is structurally similar to gabapentin , which primarily targets the α2δ-1 and α2δ-2 isoforms of voltage-gated calcium channels . These channels play a crucial role in neurotransmission, and their modulation can influence various neurological processes.
Mode of Action
Based on its structural similarity to gabapentin, it may also act by decreasing the activity of a subset of calcium channels . This interaction can lead to changes in neuronal excitability and neurotransmission, potentially influencing pain perception and seizure activity.
Biochemical Pathways
Gabapentin, a structurally similar compound, is known to affect pathways related to neurotransmission, particularly those involving calcium channels . By modulating these pathways, it can influence various neurological processes and responses.
Pharmacokinetics
Gabapentin, a structurally similar compound, is known to have a bioavailability that is inversely proportional to the dose and can be increased with a high-fat meal . The elimination half-life of Gabapentin is approximately 5 to 7 hours .
Result of Action
Gabapentin, a structurally similar compound, is primarily used to treat partial seizures and neuropathic pain . It is moderately effective, with about 30-40% of those given Gabapentin for diabetic neuropathy or postherpetic neuralgia experiencing a meaningful benefit .
Action Environment
Factors such as diet (eg, high-fat meals) can influence the bioavailability of Gabapentin , a structurally similar compound. Additionally, renal function can impact the clearance of Gabapentin, with lower doses recommended in those with kidney disease .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(aminomethyl)-5,6-dimethoxy-2,3-dihydroinden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-10-5-8-3-4-12(14,7-13)9(8)6-11(10)16-2/h5-6,14H,3-4,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLCCLXAMJAJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2(CN)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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